REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[C:15](Cl)(=[O:19])[CH2:16][CH2:17][CH3:18].C(N(CC)CC)C>ClCCl>[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][N:9]1[CH2:14][CH2:13][N:12]([C:15](=[O:19])[CH2:16][CH2:17][CH3:18])[CH2:11][CH2:10]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(C=CC=C1)CN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 6 hours at room temperature the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue re-dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4, ethyl acetate
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by column chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)CN1CCN(CC1)C(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |